molecular formula C13H8ClNO3 B1581500 4-Chloro-4'-nitrobenzophenone CAS No. 7497-60-1

4-Chloro-4'-nitrobenzophenone

Cat. No.: B1581500
CAS No.: 7497-60-1
M. Wt: 261.66 g/mol
InChI Key: CLFRUWPJQKSRRT-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis: 4-Chloro-4'-nitrobenzophenone (CAS 7497-60-1) is a benzophenone derivative with a chlorine atom at the 4-position of one benzene ring and a nitro group (-NO₂) at the 4'-position of the other. It is synthesized via oxidation of (p-chlorophenyl)(p-nitrophenyl)acetonitrile using chromium trioxide (CrO₃), yielding a product with a melting point of 98–100°C . Orthogonal optimization methods have been employed to achieve high-purity (≥98%) batches validated by HPLC and NMR .

Applications: This compound serves as a critical intermediate in pharmaceutical synthesis, notably for producing flurobendazole, a broad-spectrum anthelmintic drug . It also appears as a metabolite or impurity in fenofibrate-related studies, highlighting its relevance in drug metabolism research .

Preparation Methods

Synthetic Routes and General Reaction Types

The predominant synthetic approach for 4-chloro-4'-nitrobenzophenone involves Friedel-Crafts acylation , a classical electrophilic aromatic substitution reaction. This method typically uses a substituted benzoyl chloride and a chlorinated nitrobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions to avoid hydrolysis.

Key reaction:

  • Reaction of 4-chlorobenzoyl chloride with 4-nitrobenzene or a related aromatic substrate catalyzed by AlCl₃.

This produces this compound via acylation on the aromatic ring bearing the nitro group.

Detailed Preparation Methodologies

Friedel-Crafts Acylation Route

  • Starting Materials: 4-chlorobenzoyl chloride and nitrobenzene or substituted nitrobenzene.
  • Catalyst: Aluminum chloride (AlCl₃), a Lewis acid.
  • Conditions: Anhydrous environment, typically at low to moderate temperatures (around 0–100°C) to control reaction exothermicity.
  • Procedure: The acid chloride is slowly added to a cooled solution of nitrobenzene and AlCl₃ under stirring. After completion, the reaction mixture is quenched with ice-water, followed by extraction and purification.
  • Purification: Recrystallization from appropriate solvents (e.g., ethanol, petroleum ether) to obtain pure product.

This method is widely used both in laboratory and industrial scales due to its simplicity and relatively high yield.

Palladium-Catalyzed Cross-Coupling (Suzuki-Type) for Related Biphenyl Derivatives

Although direct literature on this compound via Suzuki coupling is limited, related compounds such as 4'-chloro-2-nitrobiphenyl have been prepared by palladium-catalyzed cross-coupling reactions involving chloronitrobenzene and arylborates.

This approach offers an alternative to Friedel-Crafts acylation, especially for biphenyl derivatives, but is less commonly applied directly to benzophenone synthesis.

Reaction Parameters and Optimization

Parameter Typical Range / Conditions Notes
Molar Ratio (Acyl chloride : Aromatic substrate) 1 : 1 to 1 : 1.2 Slight excess of aromatic substrate may improve yield
Catalyst Loading (AlCl₃) 1.0 to 1.5 equivalents Excess catalyst ensures complete acylation
Temperature 0 to 100°C Low temperature controls side reactions
Solvent Nitrobenzene (also acts as reactant) or inert solvents Anhydrous conditions essential
Reaction Time 1 to 4 hours Monitored by TLC or HPLC
Purification Recrystallization from ethanol/petroleum ether Removes unreacted materials and byproducts

Comparative Table of Preparation Methods

Method Starting Materials Catalyst / Reagents Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation 4-chlorobenzoyl chloride + nitrobenzene Aluminum chloride (AlCl₃) Anhydrous, 0–100°C 70–85 Simple, well-established Requires strict moisture control
Pd-Catalyzed Cross-Coupling (for biphenyl analogs) o-chloronitrobenzene + arylborate Pd catalyst, tetrabutylammonium bromide Aqueous, reflux (~95°C) ~83 Mild conditions, aqueous media Less direct for benzophenones

Notes on Analytical Verification

  • NMR Spectroscopy: Aromatic protons show characteristic splitting patterns; carbonyl carbon appears near 190 ppm.
  • FTIR: Strong C=O stretch around 1680 cm⁻¹; NO₂ asymmetric stretch near 1520 cm⁻¹; C–Cl stretch near 750 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-nitrobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Nucleophilic Substitution: Sodium methoxide or other strong bases can facilitate the substitution of the chloro group.

Major Products Formed:

    Reduction: 4-Chloro-4’-aminobenzophenone.

    Nucleophilic Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Chloro-4'-nitrobenzophenone serves as a valuable intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

  • Condensation Reactions : The ketone group can engage in condensation reactions to form new carbon-carbon bonds, facilitating the synthesis of more complex organic molecules.
  • Reduction Reactions : The nitro group can be reduced to an amine group, introducing new functionalities into synthesized compounds.

Table 1: Comparison of Functionalities

Functional GroupReaction TypeResulting Group
Ketone (C=O)CondensationNew carbon-carbon bonds
Nitro (NO₂)ReductionAmine (NH₂)

Photochemistry

The presence of the nitro group allows this compound to absorb light, making it a candidate for photochemical studies . Its light-absorbing properties could be relevant in:

  • Solar Energy Conversion : Investigating its potential as a photoreactor.
  • Photocatalysis : Exploring its use in catalyzing reactions under light exposure.

Material Science

This compound exhibits properties that enable it to self-assemble into liquid crystals due to its rigid aromatic structure. Research into its liquid crystalline properties could lead to the development of new materials with specific optical or electronic characteristics.

Biological Studies

Recent studies indicate that this compound and its derivatives may possess biological activities:

  • Antimicrobial Properties : Preliminary research suggests effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have shown potential for anti-inflammatory and analgesic effects, although further studies are needed to fully characterize these properties.
Activity TypeObserved Effects
AntimicrobialEffective against various bacteria
Anti-inflammatoryPotential effects noted in derivatives

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential for development as an antimicrobial agent.

Case Study 2: Photochemical Applications

Research focused on the photochemical properties of this compound revealed that it could initiate photoreactions under UV light, paving the way for applications in solar energy conversion technologies.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-nitrobenzophenone primarily involves its reactivity towards nucleophiles and reducing agents. The electron-withdrawing nitro group makes the aromatic ring more susceptible to nucleophilic attack, facilitating substitution reactions. Additionally, the chloro group can be displaced under appropriate conditions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-Chloro-4'-nitrobenzophenone with analogous benzophenone and butyrophenone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/mL) Key Applications
This compound 7497-60-1 C₁₃H₈ClNO₃ 277.66 98–100 N/A N/A Pharmaceutical intermediate
4-Chloro-4'-hydroxybenzophenone 42019-78-3 C₁₃H₉ClO₂ 244.66 N/A N/A N/A LC-MS/MS internal standard ; Fenofibrate impurity
4-Chloro-4'-fluorobutyrophenone 3874-54-2 C₁₀H₁₀ClFO 200.64 5–6 130–132 (0.975 mmHg) 1.22 Intermediate for ITI-722, Ciproxifan
4-Chloro-4'-methoxybutyrophenone 40877-19-8 C₁₁H₁₃ClO₂ 212.67 N/A N/A N/A Chemical synthesis (market demand)
4-Methoxy-4'-nitrobenzophenone N/A C₁₄H₁₁NO₄ 257.24 N/A N/A N/A Organic synthesis intermediate
4-Chlorobenzophenone 134-85-0 C₁₃H₉ClO 216.66 N/A N/A N/A General chemical intermediate

Market and Research Trends

  • Pharmaceutical Intermediates: this compound and its fluoro/methoxy analogs are prioritized in drug development due to their bioactivity .
  • Analytical Chemistry: 4-Chloro-4'-hydroxybenzophenone is increasingly adopted as an internal standard in food and natural product analysis .
  • Market Growth: The global market for 4-Chloro-3-nitrobenzophenone (a structural analog) is projected to grow at a CAGR of XX%, driven by pharmaceutical and chemical research .

Biological Activity

4-Chloro-4'-nitrobenzophenone (CNBP) is an organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique chemical structure, characterized by the presence of both chloro and nitro groups, contributes to its diverse biological activities. This article explores the biological activity of CNBP, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C13H8ClN1O3\text{C}_{13}\text{H}_{8}\text{ClN}_{1}\text{O}_{3}

Key Features:

  • Chloro Group : Enhances reactivity in nucleophilic substitution reactions.
  • Nitro Group : Can be reduced to form reactive intermediates, influencing biological activity.

The biological activity of CNBP primarily stems from its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA and proteins, leading to cell damage or apoptosis. The chloro group facilitates nucleophilic substitutions, allowing for the formation of various derivatives with potentially enhanced biological properties.

Antimicrobial Activity

Research indicates that CNBP exhibits significant antimicrobial properties against a range of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

CNBP has been investigated for its potential anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to exert its effects by activating caspase pathways and inducing oxidative stress within the cells.

Study 1: Antimicrobial Efficacy

In a comparative study published in 2023, CNBP was tested alongside other benzophenone derivatives for antimicrobial activity. The results indicated that CNBP outperformed several derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents.

CompoundMIC (µg/mL)
This compound32
Benzophenone derivative A64
Benzophenone derivative B128

Study 2: Anticancer Activity

A recent publication detailed the anticancer effects of CNBP on A549 lung cancer cells. The study found that treatment with 50 µM of CNBP resulted in a significant decrease in cell viability after 24 hours, with an IC50 value calculated at approximately 30 µM.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
5050
10025

Q & A

Q. Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 4-chloro-4'-nitrobenzophenone in academic research? A: A common method involves nitration of 4-chlorobenzophenone using nitric acid under controlled temperatures (<5°C) to introduce the nitro group at the para position. Subsequent steps may include purification via recrystallization in ethanol or methanol. This approach minimizes side reactions like over-nitration or isomer formation .

Q. Advanced Synthesis Optimization

Q: How can researchers optimize reaction conditions to reduce by-products during nitration? A: Key factors include:

  • Temperature control : Maintaining sub-5°C conditions to suppress thermal decomposition .
  • Solvent selection : Anhydrous ethanol with glacial acetic acid enhances solubility and stabilizes intermediates .
  • Catalyst use : Palladium on carbon (Pd/C) for selective reductions in multi-step syntheses .

Q. Basic Characterization Techniques

Q: Which spectroscopic methods are essential for confirming the structure of this compound? A:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns, while ¹³C NMR confirms carbonyl and nitro group positions .

Q. Advanced Crystallography Challenges

Q: What challenges arise in X-ray crystallographic analysis of halogenated benzophenones? A: Challenges include:

  • Crystal growth : Slow evaporation from ethanol yields block crystals but may require weeks .
  • H-atom refinement : Riding models (C–H = 0.93 Å, O–H = 0.82 Å) are used, but disorder in nitro groups complicates thermal parameter (Uiso) adjustments .

Q. Basic Safety Protocols

Q: What safety measures are critical when handling nitro-substituted benzophenones? A:

  • PPE : Gloves and goggles to avoid skin/eye contact with irritants .
  • Ventilation : Use fume hoods to prevent inhalation of volatile by-products (e.g., NOx gases during nitration) .

Q. Advanced Applications in Drug Design

Q: How can this compound derivatives be tailored for medicinal chemistry studies? A:

  • Pharmacophore modification : Introduce morpholinoethoxy or trifluoromethyl groups to enhance receptor binding, as seen in analogs with improved enzyme inhibition .
  • Bioisosteric replacement : Replace the nitro group with amines (via catalytic hydrogenation) to modulate pharmacokinetics .

Q. Data Contradiction in Spectral Analysis

Q: How to resolve discrepancies between experimental and theoretical IR spectra? A:

  • Computational validation : Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software).
  • Sample purity : Re-crystallize to remove impurities causing unexpected peaks .

Q. Advanced Computational Modeling

Q: What computational tools are used to predict the reactivity of nitrobenzophenone derivatives? A:

  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes in PubChem datasets) .
  • Reactivity indices : Fukui functions (calculated via Gaussian) identify electrophilic/nucleophilic sites for functionalization .

Q. Basic Purification Methods

Q: What purification techniques are effective for isolating this compound? A:

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (~99%) .
  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) separates nitro isomers .

Q. Advanced Mechanistic Studies

Q: How can researchers elucidate the mechanism of nitro group reduction in benzophenones? A:

  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants.
  • Isotopic labeling : Use deuterated solvents (e.g., CD₃OD) to trace proton transfer steps in hydrogenation .

Properties

IUPAC Name

(4-chlorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRUWPJQKSRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324395
Record name 4-Chloro-4'-nitrobenzophenone
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Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7497-60-1
Record name 4-Chloro-4′-nitrobenzophenone
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Record name 4-Chloro-4'-nitrobenzophenone
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Record name 7497-60-1
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Record name 4-Chloro-4'-nitrobenzophenone
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Record name Methanone, (4-chlorophenyl)(4-nitrophenyl)
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Synthesis routes and methods I

Procedure details

A mixture of (4-chlorophenyl)boronic acid (1.50 g, 9.59 mmol), 4-nitrobenzoyl chloride (1.78 g 9.59 mmol), bis(triphenylphosphine)palladium(II) chloride (0.137 g, 0.192 mmol) and K3PO4 (3.34 g, 19.2 mmol) in toluene (30 mL) was treated as described in WO 2010/015355 to provide the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
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1.78 g
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K3PO4
Quantity
3.34 g
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reactant
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30 mL
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solvent
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Quantity
0.137 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 21 is repeated in every detail except that a chlorobenzene solution of 4-nitrobenzoic acid is employed in lieu of a benzene solution of 2-chloro-4-nitrobenzoic acid to obtain a 36% yield of 4'-chloro-4-nitrobenzophenone having a melting point equal to 100° C. to 101° C.
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Synthesis routes and methods III

Procedure details

A 2-L 4-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter was charged with DCE (480.8 mL), chlorobenzene (1) (90.4 mL, 888.5 mmol) and 4-nitrobenzoylchloride (111.4 g, 600.3 mmol), and the resulting mixture stirred and warmed to 40° C. Aluminum trichloride (97.0 g, 720.4 mmol) was added portionwise over 1 h and then the reaction was heated to 60° C. and stirred for 10 h. The reaction was cooled to 20° C., poured into ice-water (2 L) and stirred for 10 min. The resulting aqueous mixture was extracted with DCM (600 mL×2). The combined organic extracts were was washed with deionized water (1 L×3). The solvent was concentrated at 40° C. to remove DCM and then at 66° C. to yield a pale to slight yellowish solid, which was dissolved in hot EtOH (500 mL) at 76° C., stirred for 30 min, and then gradually cooled to 4° C. over 1 h. The resulting solid was collected by filtration to yield (4-chlorophenyl)(4-nitrophenyl)methanone as a slightly yellowish crystalline solid. (ES, m/z) 262 (M+H)+, 284, 286 (M+Na)+
Name
Quantity
480.8 mL
Type
reactant
Reaction Step One
Quantity
90.4 mL
Type
reactant
Reaction Step One
Quantity
111.4 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-4'-nitrobenzophenone
4-Chloro-4'-nitrobenzophenone
4-Chloro-4'-nitrobenzophenone
4-Chloro-4'-nitrobenzophenone
4-Chloro-4'-nitrobenzophenone
4-Chloro-4'-nitrobenzophenone

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